Indeno[1,2-b]indole
Overview
Description
Indeno[1,2-b]indole is a tetracyclic compound that features prominently in the structure of many indole diterpenoids. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-insect properties . The core structure of this compound consists of an indole unit fused to a trans-hydrindane moiety, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the novel synthetic routes for indeno[1,2-b]indole involves a photo-Nazarov cyclization of a 3-acylindole precursor. This process initially provides the thermodynamically preferred cis-hydrindanone, which is then reduced and converted to cyclopentadiene. Subsequent dihydroxylation and hydrogenation yield the indoline. The key step involves a stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions .
Industrial Production Methods: The industrial preparation of this compound derivatives often involves the use of metal palladium catalysts and diphosphine ligands. For instance, a common method includes mixing a 2-(2-halophenyl)ethynyl-N,N-dimethylaniline derivative with 2-diazo-2-phenylacetic acid methyl ester, a metal palladium catalyst, a diphosphine ligand, and an acid-base neutralization additive in an organic solvent .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 10-benzylidene-5-methyl-5,10-dihydrothis compound yields dioxodibenz[b,f]azocine, which can further react with hydroxylamine and ethylamine to form oxa-aza- and diaza-chrysene derivatives .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydroxylamine and ethylamine.
Reduction: Often employs RANEY® nickel for deoxygenation.
Substitution: Utilizes various catalysts and ligands to introduce substituent diversity.
Major Products: The major products formed from these reactions include derivatives like dioxodibenz[b,f]azocine and various substituted indeno[1,2-b]indoles .
Scientific Research Applications
Indeno[1,2-b]indole and its derivatives have significant applications in scientific research:
Mechanism of Action
The mechanism of action of indeno[1,2-b]indole derivatives often involves the inhibition of enzymes such as topoisomerase I and II. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound derivatives can induce apoptosis in cancer cells and reverse multidrug resistance . The molecular targets include the active sites of topoisomerase I and II, and the pathways involved are related to DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Indeno[1,2-b]quinoxalinones: Known for their anticancer and anti-inflammatory activities.
Indeno[1,2-a]fluorene: Used in the synthesis of complex organic molecules.
Naphtho[2,3-b]furan derivatives: Potential inhibitors of casein kinase II.
Uniqueness: Indeno[1,2-b]indole is unique due to its trans-hydrindane moiety, which is essential for its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatile biological activities .
Properties
IUPAC Name |
indeno[1,2-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZCTPAUYJQGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514102 | |
Record name | Indeno[1,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248-59-9 | |
Record name | Indeno[1,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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